molecular formula C15H14N6O4S B11263028 Methyl 4-({[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl}amino)benzoate

Methyl 4-({[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11263028
M. Wt: 374.4 g/mol
InChI Key: ZGFMQGBAKDNSNZ-UHFFFAOYSA-N
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Description

METHYL 4-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of triazolo-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be carefully selected to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .

Scientific Research Applications

METHYL 4-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The triazolo-triazine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl and acetamido groups can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H14N6O4S

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 4-[[2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C15H14N6O4S/c1-8-12(23)17-14-18-19-15(21(14)20-8)26-7-11(22)16-10-5-3-9(4-6-10)13(24)25-2/h3-6H,7H2,1-2H3,(H,16,22)(H,17,18,23)

InChI Key

ZGFMQGBAKDNSNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)NC1=O

Origin of Product

United States

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